molecular formula C14H14FNO B13209551 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene

1-(2-Amino-2-phenylethoxy)-2-fluorobenzene

Cat. No.: B13209551
M. Wt: 231.26 g/mol
InChI Key: YQMXYMOZEVGKEC-UHFFFAOYSA-N
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Description

1-(2-Amino-2-phenylethoxy)-2-fluorobenzene is an organic compound of significant interest in chemical and pharmaceutical research. It is characterized by a molecular structure featuring a 2-fluorobenzene ring connected to a 2-phenylethylamine moiety through an ether linkage (SMILES: FC1=CC=CC=C1OCC(N)C2=CC=CC=C2) . The compound is available in both its free base form (CAS 953890-36-3, Molecular Weight: 231.27 g/mol, Molecular Formula: C 14 H 14 FNO) and as a stable hydrochloride salt (CAS 1171091-08-9, Molecular Weight: 267.73 g/mol, Molecular Formula: C 14 H 15 ClFNO) . The presence of both an amine functional group and an aromatic ether structure makes this compound a valuable building block, or synthetic intermediate, for the exploration of novel chemical entities. Its structural features are commonly found in molecules with various pharmacological activities, suggesting potential utility in early-stage drug discovery programs, particularly in the synthesis of compound libraries for high-throughput screening. Researchers can leverage this compound to develop more complex molecules, studying structure-activity relationships (SAR) and investigating mechanisms of action. Please be advised: This product is intended For Research Use Only and is not classified as a drug, cosmetic, or for any form of human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

2-(2-fluorophenoxy)-1-phenylethanamine

InChI

InChI=1S/C14H14FNO/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11/h1-9,13H,10,16H2

InChI Key

YQMXYMOZEVGKEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC=CC=C2F)N

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Elucidation of 1 2 Amino 2 Phenylethoxy 2 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a suite of one-dimensional and two-dimensional experiments, the precise structure of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene can be determined.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and the 2-fluorophenyl rings, as well as the aliphatic protons of the ethoxy bridge.

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbons in the 2-fluorophenyl ring due to C-F coupling.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2', H-6' 7.35-7.45 m -
H-3', H-4', H-5' 7.25-7.35 m -
H-3 7.05-7.15 m -
H-4 6.95-7.05 m -
H-5 7.10-7.20 m -
H-6 6.85-6.95 m -
H-1" 4.40-4.50 dd 8.0, 4.0
H-2" 4.10-4.30 m -

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Chemical Shift (δ, ppm)
C-1 152.0 (d, J=245 Hz)
C-2 115.5 (d, J=20 Hz)
C-3 124.5 (d, J=4 Hz)
C-4 122.0
C-5 128.5
C-6 116.0 (d, J=2 Hz)
C-1' 140.0
C-2', C-6' 128.8
C-3', C-5' 127.5
C-4' 128.0
C-1" 75.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR experiments provide further insight into the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the adjacent aromatic protons on both rings and, crucially, between the methine (H-1") and methylene (B1212753) (H-2") protons of the ethoxy bridge.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. nih.gov This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton at δ 4.40-4.50 ppm (H-1") would show a correlation to the carbon at δ 75.0 ppm (C-1").

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. nih.gov This is particularly useful for connecting different spin systems. Key HMBC correlations would be expected from the methylene protons (H-2") to the fluorinated aromatic carbon (C-1) and from the methine proton (H-1") to the carbons of the phenyl ring (C-2'/C-6').

¹⁹F NMR Analysis for Fluorine Atom Environment

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic nature of the aromatic ring it is attached to. The fluorine atom will also exhibit coupling to the adjacent protons, which can be observed in both the ¹H and ¹⁹F spectra. The expected chemical shift for the fluorine atom in this molecule would be in the range of -110 to -140 ppm relative to CFCl₃.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby allowing for the determination of its molecular weight and structural features.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of a compound, which allows for the determination of its elemental composition. The theoretical exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₁₄H₁₅FNO) is 232.1132 u. An experimental HRMS measurement confirming this value would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (in this case, the molecular ion) to generate a fragmentation pattern. This pattern provides valuable information about the molecule's structure. The fragmentation of this compound is expected to proceed through several key pathways.

A primary fragmentation would likely be the cleavage of the C-C bond between the methine and methylene carbons of the ethoxy bridge, leading to the formation of a stable benzylic cation. Another significant fragmentation pathway would involve the cleavage of the ether bond.

Predicted MS/MS Fragmentation Data

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Structure of Fragment
232.11 106.06 [C₇H₈N]⁺ (Phenylmethaniminium)
232.11 125.03 [C₇H₄FO]⁺ (Fluorophenoxy radical cation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to exhibit a combination of characteristic absorption bands corresponding to its primary amine, aryl alkyl ether, and substituted aromatic ring moieties.

The primary amine (-NH₂) group is expected to show two distinct N-H stretching vibrations in the region of 3400-3250 cm⁻¹. orgchemboulder.com These bands, one for the asymmetric stretch and one for the symmetric stretch, are typically weaker and sharper than the broad O-H bands of alcohols. orgchemboulder.comlibretexts.org Additionally, a characteristic N-H bending (scissoring) vibration for a primary amine is anticipated in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band may also be observed between 910 and 665 cm⁻¹. orgchemboulder.com

The aryl alkyl ether linkage (Ar-O-CH₂) will be evidenced by strong C-O stretching bands. Aryl alkyl ethers typically display two prominent stretching vibrations: an asymmetric C-O-C stretch between 1275 and 1200 cm⁻¹ and a symmetric stretch in the 1050-1010 cm⁻¹ region. youtube.comspectroscopyonline.com The presence of these two distinct bands is a key indicator of the aryl alkyl ether functionality. youtube.comspectroscopyonline.com

The aromatic nature of the phenyl and fluorophenyl rings will be confirmed by several absorptions. C-H stretching vibrations for the aromatic rings are expected just above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. Furthermore, the presence of the fluorine substituent on one of the benzene (B151609) rings will give rise to a strong C-F stretching vibration, anticipated in the 1300-1200 cm⁻¹ range. uwosh.eduirphouse.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Primary AmineN-H Asymmetric Stretch3400 - 3300Medium, Sharp
Primary AmineN-H Symmetric Stretch3330 - 3250Medium, Sharp
Aromatic RingsC-H Stretch3100 - 3000Medium
Aliphatic ChainC-H Stretch2960 - 2850Medium
Primary AmineN-H Bend (Scissoring)1650 - 1580Medium to Strong
Aromatic RingsC-C Stretch1600 - 1450Medium to Weak
Aryl Alkyl EtherAsymmetric C-O-C Stretch1275 - 1200Strong
Fluorobenzene (B45895)C-F Stretch1300 - 1200Strong
Aryl Alkyl EtherSymmetric C-O-C Stretch1050 - 1010Strong
Primary AmineN-H Wag910 - 665Broad, Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring the absorption of UV or visible light. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within its two aromatic chromophores: the phenyl group and the 2-fluorophenyl group.

Benzene and its derivatives exhibit characteristic absorption bands in the UV region. The spectrum is expected to show a strong absorption band, known as the E2-band, around 200-210 nm, which arises from π → π* transitions within the benzene rings. A weaker, fine-structured band, the B-band, is anticipated in the 250-270 nm region, corresponding to symmetry-forbidden π → π* transitions. nih.govacs.org

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound

Electronic Transition Chromophore Predicted λmax (nm)
π → π* (E2-band)Phenyl and 2-Fluorophenyl rings~210
π → π* (B-band)Phenyl and 2-Fluorophenyl rings~260 - 270

Chromatographic Purity Assessment and Enantiomeric Excess Determination

High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the enantiomeric excess of chiral compounds like this compound. Due to the presence of a chiral center at the carbon atom bearing the amino group, separating the two enantiomers is crucial.

The development of an effective HPLC method would center on the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are widely recognized for their broad applicability in separating a diverse range of chiral molecules, including amines. yakhak.org Columns like Chiralpak® and Chiralcel® are often employed for this purpose. yakhak.org Another class of CSPs that could be effective are cyclodextrin-based phases, which are known to separate aromatic amines. merckmillipore.com

The mobile phase composition is a critical parameter for achieving optimal separation. In normal-phase chromatography, a mixture of a non-polar solvent like hexane (B92381) with a polar modifier such as ethanol (B145695) or isopropanol (B130326) is typically used. chromatographyonline.com For basic compounds like amines, the addition of a small amount of a basic additive (e.g., diethylamine (B46881) or triethylamine) to the mobile phase is often necessary to improve peak shape and reduce tailing by minimizing interactions with residual acidic silanol (B1196071) groups on the silica (B1680970) support. chromatographyonline.comresearchgate.net Alternatively, reversed-phase chromatography could be explored, using mobile phases consisting of acetonitrile (B52724) and/or methanol (B129727) with water, often with acidic additives like trifluoroacetic acid to ensure good peak symmetry. chromatographyonline.com

Detection is typically achieved using a UV detector set at one of the compound's absorption maxima, such as around 210 nm or 260 nm. The ultimate goal of the method development is to achieve baseline resolution of the two enantiomer peaks, allowing for accurate quantification of the enantiomeric excess.

Table 3: Hypothetical HPLC Method Parameters for Chiral Separation

Parameter Condition
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 260 nm
Injection Volume 10 µL

Gas chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. However, primary amines like this compound often exhibit poor chromatographic behavior due to their polarity, which can lead to peak tailing and adsorption on the column. nih.gov Therefore, derivatization is typically required to enhance volatility, improve thermal stability, and achieve better peak shapes. nih.govgcms.cz

Common derivatization strategies for primary amines fall into two main categories: silylation and acylation. nih.gov Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the amine to replace the active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com Acylating reagents, like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride, convert the amine into a less polar and more volatile amide derivative. gcms.cziu.edu The choice of derivatization reagent depends on the specific analytical requirements, including the desired detector sensitivity. gcms.cz For instance, fluorinated derivatives are particularly suitable for electron capture detection (ECD), offering high sensitivity.

Once derivatized, the compound can be analyzed on a standard non-polar or medium-polarity capillary GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. Flame ionization detection (FID) is a common choice for general-purpose analysis, while mass spectrometry (MS) can provide definitive structural confirmation of the derivative.

Table 4: Common Derivatization Reagents for GC Analysis of Primary Amines

Derivatization Method Reagent Derivative Formed Key Advantages
SilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Trimethylsilyl (TMS) derivativeIncreases volatility and thermal stability. sigmaaldrich.com
AcylationTFAA (Trifluoroacetic Anhydride)Trifluoroacetyl (TFA) derivativeImproves peak shape; suitable for ECD. iu.edu
AcylationPentafluorobenzoyl ChloridePentafluorobenzamide derivativeHighly volatile; excellent for ECD. oup.com

Investigation of Structure Activity Relationships Sar and Structural Modifications for 1 2 Amino 2 Phenylethoxy 2 Fluorobenzene

Systematic Substitution on the Fluorobenzene (B45895) Ring

The fluorobenzene moiety of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene is a critical component that likely influences its pharmacokinetic and pharmacodynamic properties. Modifications to this ring can provide significant insights into the compound's SAR.

Positional Isomerism of the Fluorine Atom

The position of the fluorine atom on the benzene (B151609) ring is expected to have a pronounced effect on the molecule's electronic distribution and its interaction with biological targets. By moving the fluorine from the ortho (2-position) to the meta (3-position) and para (4-position), it is possible to probe the steric and electronic requirements of the binding site. Generally, in related classes of compounds, a para-halogen substitution is often favored for enhanced activity.

Table 1: Hypothetical Activity of Fluorine Positional Isomers

Compound Position of Fluorine Predicted Relative Activity Rationale
1a 2-Fluoro (ortho) Baseline The ortho position may introduce steric hindrance or enable specific intramolecular interactions.
1b 3-Fluoro (meta) Potentially lower The meta position may alter the electronic properties of the ring in a way that is less favorable for target binding.

| 1c | 4-Fluoro (para) | Potentially higher | The para position is often associated with improved metabolic stability and can provide favorable electronic interactions without significant steric clash. |

Note: The data in this table is hypothetical and based on general SAR principles for analogous compounds.

Introduction of Other Halogens or Electron-Withdrawing/Donating Groups

Replacing the fluorine atom with other halogens (Chlorine, Bromine) or with various electron-withdrawing groups (EWG) and electron-donating groups (EDG) can further elucidate the electronic and steric requirements for activity. The introduction of different substituents allows for the modulation of properties such as lipophilicity, pKa, and hydrogen bonding potential.

Table 2: Predicted Activity of Analogs with Substitutions on the Fluorobenzene Ring

Compound Substitution at 2-position Group Type Predicted Relative Activity Rationale
2a -Cl Halogen (EWG) Similar to or slightly higher than 2-F Chlorine is larger but has similar electronic effects to fluorine; increased lipophilicity may enhance binding or cell permeability.
2b -Br Halogen (EWG) Potentially higher Bromine further increases lipophilicity, which can be beneficial for activity, provided there is sufficient space in the binding pocket.
2c -CH₃ EDG Potentially lower An electron-donating group may be less favorable than an electron-withdrawing group for the target interaction.
2d -OCH₃ EDG Potentially lower The methoxy group is electron-donating and can introduce steric bulk, which may be detrimental to activity.
2e -CN EWG Potentially higher The cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor, which could lead to enhanced interactions.

| 2f | -NO₂ | EWG | Potentially higher | The nitro group is a very strong electron-withdrawing group, which could significantly alter the electronic profile and potentially improve activity. |

Note: The data in this table is hypothetical and based on general SAR principles for analogous compounds.

Modifications to the Ethoxy Linkage and Chiral Center

The ethoxy linkage and the chiral center at the benzylic carbon are pivotal for the three-dimensional structure of the molecule and its stereospecific interactions with a biological target.

Chain Elongation or Shortening

Altering the length of the ethoxy linker can provide information about the optimal distance between the fluorobenzene ring and the phenylamine moiety for biological activity. Shortening the chain to a methoxy linkage or elongating it to a propoxy linkage can determine if the spatial arrangement is critical for binding.

Table 3: Predicted Impact of Ethoxy Linkage Modification on Activity

Compound Linker Predicted Relative Activity Rationale
3a Methoxy (-O-CH₂-) Significantly lower A shorter linker may not allow for the optimal positioning of the aromatic rings within the binding site.
3b Ethoxy (-O-CH₂-CH₂-) Baseline The two-carbon spacer provides a specific degree of flexibility and distance between the key pharmacophoric elements.

| 3c | Propoxy (-O-CH₂-CH₂-CH₂-) | Lower | A longer, more flexible linker may lead to an entropic penalty upon binding or position the functional groups in a non-optimal conformation. |

Note: The data in this table is hypothetical and based on general SAR principles for analogous compounds.

Stereochemical Inversion and its Impact on Activity

The chiral center in this compound means that it exists as a pair of enantiomers, (R) and (S). It is highly probable that a biological target will exhibit stereoselectivity, with one enantiomer having significantly higher activity than the other. This is a common phenomenon in pharmacology, where the precise 3D arrangement of functional groups is crucial for a productive interaction with a chiral binding site.

Table 4: Hypothetical Activity of (R) and (S) Enantiomers

Compound Stereochemistry Predicted Relative Activity Rationale
4a (R)-enantiomer Eutomer (more active) One enantiomer will likely have a more complementary fit to the chiral binding site of the biological target, leading to a stronger and more productive interaction.
4b (S)-enantiomer Distomer (less active) The other enantiomer will have a poorer fit, resulting in weaker or non-productive binding.

| 4c | Racemic mixture | Intermediate | The activity of the racemic mixture will be an average of the activities of the two enantiomers. |

Note: The data in this table is hypothetical and based on general SAR principles for analogous compounds.

Derivatization of the Primary Amine Moiety

The primary amine is a key functional group that is likely involved in crucial interactions with the biological target, such as hydrogen bonding or salt bridge formation. Derivatization of this group can significantly alter the compound's properties and its binding affinity.

Table 5: Predicted Effects of Primary Amine Derivatization on Activity

Compound Amine Derivative Predicted Relative Activity Rationale
5a N-Methyl Potentially maintained or slightly reduced A small alkyl group may be tolerated, but could slightly reduce hydrogen bonding capacity.
5b N,N-Dimethyl Significantly lower The loss of hydrogen bond donating ability and increased steric bulk are likely to be detrimental to binding.
5c N-Acetyl Lower The introduction of an acetyl group neutralizes the basicity of the amine and adds steric bulk, which is likely to disrupt key binding interactions.

| 5d | N-Phenyl | Significantly lower | A large, bulky substituent on the amine is likely to cause a steric clash within the binding pocket. |

Note: The data in this table is hypothetical and based on general SAR principles for analogous compounds.

Modifications to the Phenyl Group on the Ethoxy Chain

The unsubstituted phenyl group on the ethoxy chain is a prime candidate for modification to explore its contribution to biological activity. Alterations to this group can influence hydrophobic interactions, electronic properties, and metabolic stability.

The introduction of substituents at the ortho, meta, and para positions of the phenyl ring can systematically probe the electronic and steric requirements for activity. Electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) can alter the electronic nature of the ring, which may be important for pi-stacking or cation-pi interactions. The size and position of the substituent can also provide information about the topography of the binding site.

A hypothetical SAR study might reveal the following trends:

Position of SubstitutionSubstituent (R)Electronic EffectPotential Impact on Activity
para-OCH₃Electron-donatingMay enhance activity through favorable electronic interactions or metabolic blocking.
para-ClElectron-withdrawingCould increase binding affinity through specific halogen bonding or alter metabolic profile.
meta-CF₃Strongly Electron-withdrawingMay improve metabolic stability and membrane permeability.
ortho-CH₃Electron-donating, Steric BulkMay cause a decrease in activity due to steric hindrance with the binding site.

Replacing the phenyl ring with a heterocyclic ring is a common strategy in medicinal chemistry to modulate physicochemical properties and introduce new points of interaction. Heterocycles can act as bioisosteres of the phenyl ring while offering advantages such as improved solubility, altered metabolic profiles, and the ability to form specific hydrogen bonds.

Potential heterocyclic replacements for the phenyl group in this compound could include:

Pyridine: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming a new interaction with the biological target. The position of the nitrogen (2-, 3-, or 4-pyridyl) would be critical for activity.

Thiophene: As a bioisostere of benzene, thiophene offers a similar size and shape but with different electronic properties.

Furan: Another common phenyl ring bioisostere that can alter the electronic and solubility properties of the molecule.

Oxazole/Thiazole: These five-membered heterocycles introduce additional heteroatoms, providing more opportunities for specific interactions and potentially improving pharmacokinetic properties.

Exploration of Bioisosteric Replacements within the Molecular Scaffold

Bioisosteric replacement is a powerful tool in drug design used to fine-tune the properties of a lead compound. This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new compound with similar biological activity.

Several parts of the this compound scaffold are amenable to bioisosteric replacement:

2-Fluorophenyl Group: The fluorine atom could be replaced with other halogens (Cl, Br) or small electron-withdrawing groups (CN, CF₃) to modulate electronic effects and lipophilicity. The entire 2-fluorophenyl group could be replaced with other substituted aromatic or heteroaromatic rings to explore different binding interactions.

Ether Linkage: The ether oxygen could be replaced with a sulfur atom (thioether) or an amino group (secondary amine) to alter bond angles, polarity, and hydrogen bonding capabilities.

Ethyl Bridge: The two-carbon chain could be homologated to a three-carbon chain or constrained within a small ring system to alter the distance and orientation between the phenoxy and aminophenylmethyl moieties.

The following table summarizes some potential bioisosteric replacements and their rationale.

Original GroupBioisosteric ReplacementRationale for Replacement
PhenylPyridyl, ThienylModulate electronics, improve solubility, introduce H-bond acceptors.
Ether (-O-)Thioether (-S-), Methylene (B1212753) (-CH₂-)Alter bond angles, lipophilicity, and metabolic stability.
Fluorine (-F)Hydroxyl (-OH), Cyano (-CN)Introduce H-bonding potential or alter electronic properties.

Mechanistic Biological Investigations of 1 2 Amino 2 Phenylethoxy 2 Fluorobenzene in Vitro Focus, Excluding Clinical Data

Enzyme Inhibition Studies and Kinetic Characterization

To determine if 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene acts as an enzyme inhibitor, a series of in vitro enzymatic assays would be conducted. nih.gov These studies are crucial for identifying potential therapeutic targets and understanding the compound's mechanism of action at a molecular level.

Initially, the compound would be screened against a panel of relevant enzymes. If inhibitory activity is detected, further studies would be undertaken to characterize the nature of this inhibition. A key aspect of this characterization is the determination of the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Following the determination of the IC50, kinetic studies would be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). nih.gov These experiments involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. The results would allow for the calculation of the inhibition constant (Ki), which provides a measure of the inhibitor's binding affinity to the enzyme. nih.gov A competitive mode of inhibition, for instance, would suggest that the compound binds to the active site of the enzyme. nih.gov

Illustrative Data Table for Enzyme Inhibition:

Enzyme Target IC50 (µM) Ki (nM) Mode of Inhibition
Hypothetical Kinase A Data not available Data not available Data not available
Hypothetical Phosphatase B Data not available Data not available Data not available

Receptor Binding Assays and Radioligand Displacement

Receptor binding assays are fundamental in determining if a compound interacts with specific receptors and in quantifying its binding affinity. nih.gov These assays typically utilize a radiolabeled ligand known to bind to the target receptor.

In a typical experimental setup, a preparation of cells or membranes expressing the receptor of interest is incubated with a fixed concentration of a radioligand and varying concentrations of the test compound, this compound. nih.gov The ability of the test compound to displace the radioligand from the receptor is measured. The data from these competition assays are used to calculate the IC50 value, which can then be used to determine the binding affinity (Ki) of the compound for the receptor. nih.gov Non-radioactive methods, such as those employing fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET), can also be utilized for these studies. nih.gov

Illustrative Data Table for Receptor Binding:

Receptor Target Radioligand Used IC50 (µM) Ki (nM)
Hypothetical GPCR A [3H]-Ligand X Data not available Data not available

Cell-Based Functional Assays

Cell-based functional assays are essential for understanding the physiological response elicited by a compound's interaction with its target in a more biologically relevant context. nuvisan.comamericanpeptidesociety.org These assays measure the downstream effects of target engagement, such as changes in signal transduction pathways, gene expression, or cell viability. americanpeptidesociety.orgoncolines.com

For example, if this compound were found to bind to a G-protein coupled receptor (GPCR), a subsequent functional assay could measure changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions. Reporter gene assays, where the activation of a signaling pathway leads to the expression of a reporter protein (e.g., luciferase or green fluorescent protein), are also commonly employed. americanpeptidesociety.org The use of label-free technologies, which detect changes in cellular impedance or morphology upon compound treatment, is another approach to assess cellular responses. nih.gov

Investigation of Compound Metabolism in In Vitro Systems

Understanding the metabolic stability of a compound is critical in early drug discovery. In vitro systems are used to predict how a compound might be metabolized in the body.

Microsomal stability assays are a common method used to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are a major family of drug-metabolizing enzymes. In this assay, the compound is incubated with liver microsomes, and the rate of its disappearance over time is measured. This provides an indication of its metabolic stability.

Further studies may involve identifying which specific CYP isoforms are responsible for the metabolism of this compound. Additionally, the compound would be tested for its potential to inhibit major CYP isoforms to assess the risk of drug-drug interactions.

Illustrative Data Table for In Vitro Metabolism:

Assay Type Parameter Result
Microsomal Stability Half-life (t½, min) Data not available
CYP Inhibition IC50 for CYP3A4 (µM) Data not available

Assessment of Permeability Across In Vitro Biological Barriers

The ability of a compound to cross biological membranes is a key determinant of its oral bioavailability. In vitro permeability assays are used to predict this property.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method that assesses a compound's ability to diffuse across an artificial lipid membrane. nih.govresearchgate.net This assay provides a measure of passive permeability.

The Caco-2 cell permeability assay uses a monolayer of human colon adenocarcinoma cells, which differentiate to form a barrier that mimics the intestinal epithelium. nih.govslideshare.net This assay can assess both passive diffusion and active transport mechanisms. nih.govresearchgate.net Permeability is typically reported as an apparent permeability coefficient (Papp).

Illustrative Data Table for In Vitro Permeability:

Assay System Apparent Permeability (Papp, 10⁻⁶ cm/s) Permeability Classification
PAMPA Data not available Data not available

Target Identification and Validation Methodologies

If the primary target of this compound is unknown, various methodologies can be employed for its identification. One approach is affinity chromatography, where a modified version of the compound is used to "pull out" its binding partners from a cell lysate. These binding partners can then be identified using techniques like mass spectrometry.

Another method is thermal proteome profiling, which assesses changes in the thermal stability of proteins in the presence of the compound. A shift in the melting temperature of a protein upon compound binding suggests a direct interaction. nih.gov Once a potential target is identified, validation studies are performed to confirm that the compound's biological effects are mediated through this target.

Phenotypic Screening in Model Systems

Phenotypic screening involves testing a compound in a disease-relevant model system to identify a desired change in phenotype, without prior knowledge of the specific target. nih.gov This approach can be particularly useful for complex diseases.

For this compound, this could involve screening in various non-human cell lines (e.g., bacterial, yeast, or primary animal cells) to identify effects on cell growth, morphology, or other observable characteristics. nih.gov For instance, if the compound is being investigated for antimicrobial properties, it would be tested against a panel of bacterial strains. If anticancer activity is of interest, it could be screened against a panel of cancer cell lines from different species to assess its effect on cell viability. nih.gov

Potential Applications and Future Research Directions for 1 2 Amino 2 Phenylethoxy 2 Fluorobenzene

Role as a Synthetic Intermediate in Organic Synthesis

The structure of 1-(2-Amino-2-phenylethoxy)-2-fluorobenzene makes it a highly valuable intermediate in organic synthesis. Organic building blocks are fundamental components for the modular assembly of more complex molecular architectures, playing a crucial role in medicinal chemistry, organic chemistry, and material science. sigmaaldrich.com The presence of a primary amine and a fluoro-substituted aromatic ring offers multiple reactive sites for a variety of chemical transformations.

The amine group can readily participate in reactions such as N-acylation, N-alkylation, reductive amination, and the formation of sulfonamides and ureas. These reactions are fundamental in the synthesis of a wide array of biologically active molecules. The fluorobenzene (B45895) moiety can undergo nucleophilic aromatic substitution, although the fluorine atom is generally a poor leaving group unless activated by electron-withdrawing groups. More commonly, the aromatic ring can be functionalized through electrophilic aromatic substitution reactions, with the fluorine atom and the ether linkage directing the position of incoming electrophiles.

Given its structural similarity to fluorinated amino acids and other biologically active scaffolds, this compound could serve as a key precursor for the synthesis of novel pharmaceutical agents. beilstein-journals.orgnih.gov Fluorine-containing compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered acidity of nearby functional groups. ethernet.edu.etethernet.edu.et

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Products
N-AcylationAcid chlorides, Anhydrides, BaseAmides
N-AlkylationAlkyl halides, BaseSecondary and Tertiary Amines
Reductive AminationAldehydes/Ketones, Reducing agentSubstituted Amines
Sulfonamide FormationSulfonyl chlorides, BaseSulfonamides
Urea FormationIsocyanates, Phosgene derivativesUreas
Electrophilic Aromatic SubstitutionNitrating agents, Halogens, etc.Substituted Aromatic Derivatives

Exploration as a Molecular Probe for Biological Systems

Molecular probes are essential tools for visualizing and understanding complex biological processes in real-time. ed.ac.uk Fluorescent amino acids, in particular, have emerged as powerful building blocks for constructing fluorescent peptides and proteins without significantly perturbing their native functions. scispace.comnih.gov The structural characteristics of this compound, which includes aromatic rings, suggest that it could be a scaffold for the development of novel fluorescent probes.

The phenethylamine (B48288) backbone is a common feature in many neurotransmitters and psychoactive compounds. This suggests that derivatives of this compound could be designed to target specific receptors or transporters in the nervous system, enabling the imaging of neuronal processes. The fluorine atom could also be replaced with a radioactive isotope, such as fluorine-18, to develop positron emission tomography (PET) tracers for in vivo imaging.

Conceptual Design of Novel Chemical Entities Based on the this compound Scaffold

The scaffold of this compound provides a solid foundation for the conceptual design of novel chemical entities with potential therapeutic applications. The "building block" nature of this compound allows for systematic structural modifications to optimize biological activity. fluorochem.co.uk

By derivatizing the amine group and modifying the aromatic rings, a library of new compounds can be synthesized and screened for various biological targets. For instance, the incorporation of this scaffold into larger molecules could lead to the development of new inhibitors for enzymes such as kinases or proteases, which are important targets in cancer therapy. The structural similarity to certain classes of existing drugs suggests that derivatives may exhibit activities such as anti-inflammatory, anti-cancer, or central nervous system effects. jscimedcentral.comnih.govresearchgate.netnih.govresearchgate.net

The fluorobenzene moiety is a common feature in many successful drugs, and its presence in this scaffold is a key advantage. jscimedcentral.com The strategic placement of fluorine can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule. Therefore, the design of new chemical entities based on this scaffold can leverage the beneficial effects of fluorine to create more effective and safer medicines.

Table 2: Potential Therapeutic Targets for Derivatives of this compound

Therapeutic AreaPotential Molecular TargetRationale
OncologyKinases, Proteases, DNAScaffold for inhibitors and intercalating agents
NeurologyNeurotransmitter Receptors/TransportersPhenethylamine-like structure
InflammationCyclooxygenases, CytokinesCommon scaffold in anti-inflammatory agents
Infectious DiseasesBacterial or Viral EnzymesPotential for novel binding interactions

Advanced Methodological Development for Compound Analysis and Characterization

The unique chemical structure of this compound and its derivatives necessitates the development and application of advanced analytical methods for their characterization. A combination of spectroscopic and chromatographic techniques is essential to confirm the identity, purity, and structure of these compounds.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) would be crucial for accurate mass determination and separation from impurities. Nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR, would provide detailed structural information. irb.hr 19F NMR is particularly valuable for fluorine-containing compounds, as it provides a sensitive and direct way to probe the electronic environment of the fluorine atom.

Advanced techniques such as two-dimensional NMR (e.g., COSY, HSQC, HMBC) would be necessary to fully elucidate the structure of more complex derivatives. X-ray crystallography could provide definitive proof of the three-dimensional structure of crystalline compounds. The development of robust and validated analytical methods is a prerequisite for any further research and application of these compounds, particularly in a pharmaceutical context.

Interdisciplinary Research Collaborations in Chemical Biology and Materials Science

The versatile nature of the this compound scaffold opens up opportunities for interdisciplinary research collaborations. In chemical biology, this compound and its derivatives could be used to synthesize new tools for studying biological systems. squarespace.com For example, photoaffinity labels or biotinylated probes could be created to identify protein targets of bioactive derivatives.

In materials science, the incorporation of this fluorinated scaffold into polymers or other materials could lead to the development of novel materials with unique properties. The fluorine content could enhance thermal stability, chemical resistance, and hydrophobicity. The aromatic and amine functionalities provide sites for polymerization or grafting onto surfaces. Benzoxazole derivatives, which could potentially be synthesized from related precursors, are known to possess fluorescent properties and can be used in sensor technologies. mdpi.com

Collaborations between synthetic chemists, biologists, and materials scientists would be essential to fully exploit the potential of this versatile building block. Such interdisciplinary efforts could lead to breakthroughs in areas ranging from drug discovery to the development of advanced materials.

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